(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine moiety can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The pyrrolidine ring can interact with protein targets, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate: This compound features a pyridine moiety and a sulfonyl group, similar to ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester.
Pyrazole Derivatives: Pyrazole-containing compounds are structurally similar due to their heterocyclic nature and are used in various applications.
Uniqueness
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group. This combination of structural features imparts unique reactivity and stability, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
HDDVQNBDNIBRLH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.